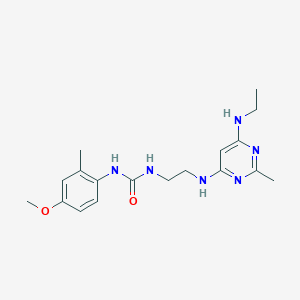![molecular formula C13H16N2O2S2 B2452637 1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea CAS No. 2379998-06-6](/img/structure/B2452637.png)
1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative with a molecular formula of C19H20N2O2S2 and a molecular weight of 384.5 g/mol.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. However, the limitations of this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammation, and infectious diseases.
Synthesemethoden
The synthesis of 1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea involves the reaction of 2-(4-thiophen-3-ylthiophen-2-yl)methylamine with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with urea to yield the final product. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea has been extensively studied for its potential applications in various fields of scientific research. This compound has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-17-4-3-14-13(16)15-7-12-6-11(9-19-12)10-2-5-18-8-10/h2,5-6,8-9H,3-4,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWCVXFSYDEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

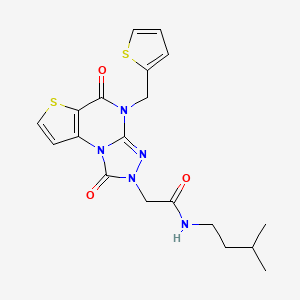
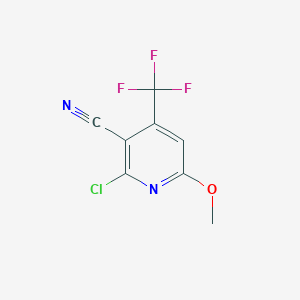
![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)
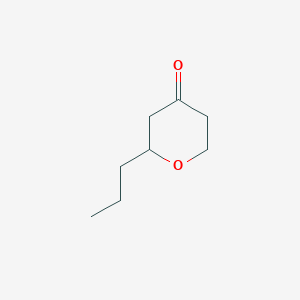
![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)
![(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2452564.png)
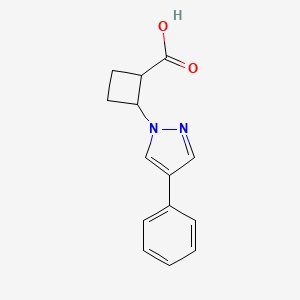

![Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-](/img/structure/B2452571.png)


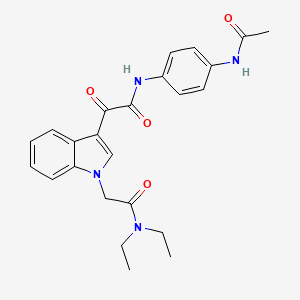
![[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2452576.png)
